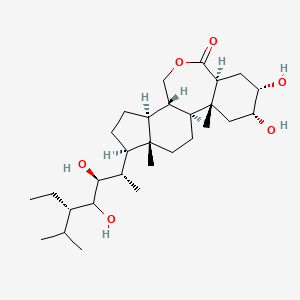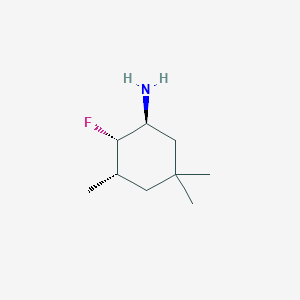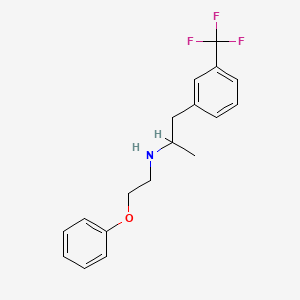![molecular formula C17H21NO2 B13409335 2-[2-Hydroxyethyl-[(3-phenylphenyl)methyl]amino]ethanol CAS No. 817165-06-3](/img/structure/B13409335.png)
2-[2-Hydroxyethyl-[(3-phenylphenyl)methyl]amino]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-Hydroxyethyl-[(3-phenylphenyl)methyl]amino]ethanol is an organic compound that belongs to the class of alcohols and amines It features a hydroxyl group (-OH) and an amino group (-NH-) attached to an ethyl chain, which is further connected to a benzyl group substituted with a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Hydroxyethyl-[(3-phenylphenyl)methyl]amino]ethanol can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution reaction, where an aryl halide reacts with a nucleophile under specific conditions . Another approach is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and obtain the final product.
化学反応の分析
Types of Reactions
2-[2-Hydroxyethyl-[(3-phenylphenyl)methyl]amino]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or ketones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The amino group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives such as aldehydes, ketones, and substituted amines, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2-[2-Hydroxyethyl-[(3-phenylphenyl)methyl]amino]ethanol has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including its role as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a component in certain industrial processes.
作用機序
The mechanism of action of 2-[2-Hydroxyethyl-[(3-phenylphenyl)methyl]amino]ethanol involves its interaction with molecular targets and pathways within biological systems. The hydroxyl and amino groups allow it to form hydrogen bonds and interact with various enzymes and receptors, influencing biochemical pathways and cellular processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Methylamine (CH3NH2): A primary amine with one alkyl group attached to the nitrogen atom.
Dimethylamine [(CH3)2NH]: A secondary amine with two alkyl groups attached to the nitrogen atom.
Trimethylamine [(CH3)3N]: A tertiary amine with three alkyl groups attached to the nitrogen atom.
Uniqueness
2-[2-Hydroxyethyl-[(3-phenylphenyl)methyl]amino]ethanol is unique due to its combination of hydroxyl and amino functional groups, along with the presence of a benzyl group substituted with a phenyl ring. This structural complexity provides it with distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
817165-06-3 |
|---|---|
分子式 |
C17H21NO2 |
分子量 |
271.35 g/mol |
IUPAC名 |
2-[2-hydroxyethyl-[(3-phenylphenyl)methyl]amino]ethanol |
InChI |
InChI=1S/C17H21NO2/c19-11-9-18(10-12-20)14-15-5-4-8-17(13-15)16-6-2-1-3-7-16/h1-8,13,19-20H,9-12,14H2 |
InChIキー |
XYYWPQCIUJKCTL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2)CN(CCO)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


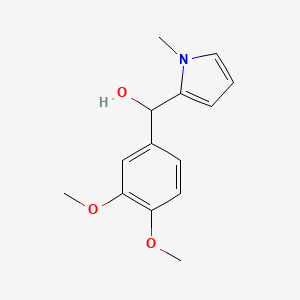
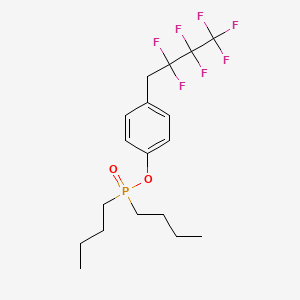

![Tetrasodium 4-amino-6-[[2,5-dimethoxy-4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]-5-hydroxy-3-[[4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2,7-disulphonate](/img/structure/B13409264.png)

![4-[(4-chlorophenyl)methyl]-2-(1-methylazepan-4-yl)-4H-phthalazin-2-ium-1-one](/img/structure/B13409283.png)
![Tetrasodium 4-amino-6-[[2,5-dimethoxy-4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]-5-hydroxy-3-[[4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2,7-disulphonate](/img/structure/B13409286.png)
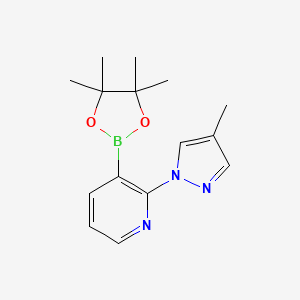
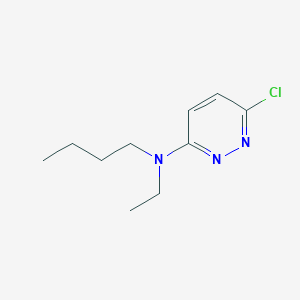
![7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-sulfonic acid](/img/structure/B13409307.png)
![1-Hexanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-N-[2-(phosphonooxy)ethyl]-](/img/structure/B13409308.png)
